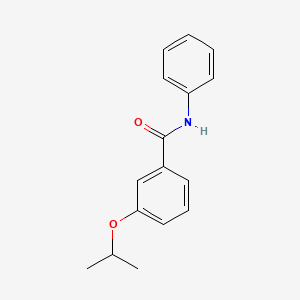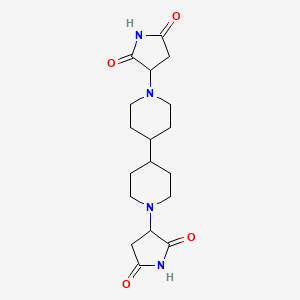
3-isopropoxy-N-(4-methoxybenzyl)benzamide
Übersicht
Beschreibung
3-isopropoxy-N-(4-methoxybenzyl)benzamide, also known as IMB-6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Wirkmechanismus
3-isopropoxy-N-(4-methoxybenzyl)benzamide exerts its pharmacological effects through the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. HDAC inhibitors, such as this compound, block the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have neuroprotective effects through the inhibition of neuroinflammation and the regulation of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-isopropoxy-N-(4-methoxybenzyl)benzamide is its potency and selectivity towards specific HDAC isoforms. This property makes this compound a useful tool for studying the role of specific HDACs in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 3-isopropoxy-N-(4-methoxybenzyl)benzamide, including the development of more potent and selective HDAC inhibitors based on the structure of this compound. Further studies are also needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the development of more efficient synthesis methods for this compound and its analogs could facilitate their use in various research areas.
Wissenschaftliche Forschungsanwendungen
3-isopropoxy-N-(4-methoxybenzyl)benzamide has shown potential applications in various scientific fields, including medicinal chemistry, drug discovery, and pharmacology. In medicinal chemistry, this compound has been identified as a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
In drug discovery, this compound has been identified as a lead compound for the development of new HDAC inhibitors. The structure-activity relationship (SAR) studies of this compound have led to the development of several analogs with improved potency and selectivity towards specific HDAC isoforms.
In pharmacology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. This compound has also been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)22-17-6-4-5-15(11-17)18(20)19-12-14-7-9-16(21-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAOWEPEPOMVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4412123.png)
![ethyl 4-{2-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4412129.png)
![3-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4412133.png)
![1-allyl-5-chloro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4412139.png)

![N-(2,4-dimethylphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4412154.png)
![2-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4412161.png)
![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4412174.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B4412186.png)

![methyl [(9-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4412224.png)
![2-[(4-chlorobenzyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4412225.png)
